3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-sulfanylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-14-8-4-3-7(5-9(8)15-2)6-10(16)11(12)13/h3-6,16H,1-2H3,(H,12,13)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSSDYIFWLVFGD-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)O)S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C(=O)O)\S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97852-94-3 | |
| Record name | 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-2-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097852943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DIMETHOXY-ALPHA-MERCAPTOCINNAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with thioglycolic acid under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a catalyst such as hydrochloric acid and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 3-(3,4-Dimethoxyphenyl)-2-mercaptopropionic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Properties :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Biochemical Applications
- Enzyme Inhibition :
- Fluorescent Labeling :
Material Science Applications
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and findings from various studies.
Chemical Structure and Properties
The compound is characterized by the presence of a mercapto group and a dimethoxyphenyl moiety, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.
- Antioxidant Activity : It possesses antioxidant properties that help mitigate oxidative stress by scavenging free radicals, thereby protecting cells from damage.
- Cell Cycle Regulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, particularly at the S phase, contributing to its antitumor effects .
Antitumor Activity
Several studies have investigated the antitumor potential of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). For instance, a study reported an IC50 value of approximately 8 μM against HepG2 cells, indicating potent activity .
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 8.00 |
| MCF7 | 8.26 |
| A549 | 8.99 |
- Mechanism of Action : The antitumor effect is believed to be mediated through apoptosis induction via mitochondrial pathways, with changes in the expression levels of Bcl-2 family proteins and activation of caspases observed following treatment .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Modulation : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential role in inflammatory diseases.
Case Studies
-
Case Study on HepG2 Cells :
- A study assessed the effects of varying concentrations of this compound on HepG2 cells. Results indicated a dose-dependent increase in apoptosis markers after 24 hours of exposure.
-
Animal Model Study :
- In an animal model of induced inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups, supporting its anti-inflammatory properties.
Q & A
Basic: What are the standard synthetic routes for 3-(3,4-Dimethoxyphenyl)-2-mercaptoacrylic acid, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves coupling 3,4-dimethoxyphenyl precursors with mercaptoacrylic acid derivatives. A common approach includes:
- Step 1 : Preparation of 3,4-dimethoxybenzaldehyde via methylation of catechol derivatives using dimethyl sulfate .
- Step 2 : Knoevenagel condensation with thioglycolic acid under acidic conditions to form the α,β-unsaturated thioester intermediate.
- Step 3 : Hydrolysis of the thioester to yield the final product.
Characterization : Intermediates are validated via -NMR (to confirm methoxy groups at δ 3.8–3.9 ppm) and LC-MS for purity (>95%) .
Advanced: How can computational chemistry optimize the synthesis of this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable conditions. For example:
- Reaction Path Search : Simulate the Knoevenagel condensation mechanism to determine optimal catalysts (e.g., piperidine vs. pyridine) .
- Solvent Screening : COSMO-RS models assess solvent polarity effects on reaction yield .
- Validation : Compare computed IR spectra with experimental data to confirm intermediate structures .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- - and -NMR : Identify methoxy protons (δ 3.8–3.9 ppm), aromatic protons (δ 6.7–7.1 ppm), and the carboxylic acid proton (δ 12–13 ppm) .
- FT-IR : Confirm thiol (-SH) stretch at ~2550 cm and carbonyl (C=O) at ~1700 cm .
- HPLC-MS : Verify molecular ion peaks (e.g., [M+H] at m/z 282) and purity (>95%) .
Advanced: How do researchers resolve contradictory data in biological activity studies of this compound?
Methodological Answer:
Contradictions (e.g., antioxidant vs. pro-oxidant effects) are addressed via:
- Purity Control : Re-test batches with HPLC to rule out impurities (e.g., residual solvents or byproducts) .
- Dose-Response Curves : Use factorial design (e.g., 2 designs) to assess nonlinear effects .
- Mechanistic Profiling : Compare ROS scavenging assays (e.g., DPPH, ABTS) with cellular models (e.g., HepG2) to contextualize activity .
Basic: What are the primary research applications of this compound in pharmacology?
Methodological Answer:
- Antioxidant Studies : Evaluated via lipid peroxidation assays in vitro (e.g., inhibition of malondialdehyde formation in rat liver microsomes) .
- Enzyme Inhibition : Screened against tyrosinase or proteases using UV-Vis kinetics (e.g., IC determination at λ = 280 nm) .
Advanced: How can molecular dynamics (MD) simulations predict its interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., COX-2), focusing on hydrogen bonds with the methoxy and carboxyl groups .
- Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities, prioritizing derivatives with ΔG < -8 kcal/mol .
- Solvent Accessibility : Analyze MD trajectories to assess stability of the thiol group in aqueous environments .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritation from thiol vapors .
- Storage : Keep in amber vials at 4°C under nitrogen to prevent oxidation of the -SH group .
Advanced: How do researchers design experiments to study its degradation products?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-A), and acidic/alkaline conditions (pH 1–13) .
- LC-QTOF-MS : Identify degradation products (e.g., disulfide dimers at m/z 563) and quantify using external calibration curves .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Basic: What chromatographic methods are used for purity analysis?
Methodological Answer:
- Reverse-Phase HPLC : C18 column, mobile phase = 0.1% formic acid in acetonitrile/water (70:30), flow rate = 1.0 mL/min, detection at 254 nm .
- Validation : Assess linearity (R > 0.995), LOD/LOQ (<1 μg/mL), and intraday precision (%RSD < 2) .
Advanced: How can machine learning improve structure-activity relationship (SAR) studies?
Methodological Answer:
- Descriptor Generation : Use RDKit to compute 2D/3D molecular descriptors (e.g., logP, topological polar surface area) .
- Model Training : Train random forest models on bioactivity datasets to predict IC values against targets like HIV protease .
- Validation : Apply k-fold cross-validation (k = 5) to ensure robustness (R > 0.85) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
